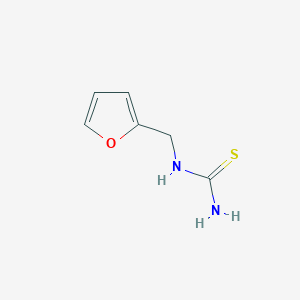

1-(2-Furfuryl)-2-thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c7-6(10)8-4-5-2-1-3-9-5/h1-3H,4H2,(H3,7,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWHIPZJAMCLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56541-07-2 | |

| Record name | [(furan-2-yl)methyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Furfuryl)-2-thiourea

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Furfuryl)-2-thiourea, a molecule of significant interest in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a furan moiety, a common scaffold in pharmaceuticals, further enhances the potential therapeutic applications of this compound.[4][5] This document details a reliable synthetic protocol, outlines the key characterization techniques, and discusses the underlying scientific principles for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Thiourea Derivatives

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally analogous to urea, where the oxygen atom is replaced by a sulfur atom.[1] This substitution imparts distinct chemical properties, including the ability to exist in thione and thiol tautomeric forms.[1] The reactivity of the thiourea backbone, particularly the nucleophilicity of the sulfur and nitrogen atoms, makes it a valuable synthon for a diverse array of heterocyclic and non-heterocyclic compounds.[6][7]

The biological importance of thiourea derivatives is well-documented.[1][8] Their broad range of pharmacological activities stems from their ability to interact with various biological targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions.[2] The furfural group, derived from biomass, is a key platform chemical used in the synthesis of a wide range of value-added chemicals, including pharmaceuticals and polymers.[4][9] The conjugation of the furfuryl group with the thiourea scaffold in this compound is anticipated to yield a molecule with unique physicochemical and biological properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general strategy involves the reaction of furfurylamine with a suitable isothiocyanate precursor. A common and effective method utilizes the in-situ generation of isothiocyanate from a corresponding amine.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the target compound.

-

Precursor Selection: Furfurylamine is the logical starting material to introduce the 2-furfuryl moiety. For the thiourea backbone, ammonium thiocyanate is a readily available and cost-effective source of the isothiocyanate precursor.

-

Solvent System: A polar aprotic solvent such as acetone is often employed.[10] Its ability to dissolve the reactants and intermediates facilitates the reaction while minimizing side reactions.

-

Catalyst: The reaction can proceed without a catalyst, but in some cases, a mild acid or base may be used to enhance the reaction rate. However, for this specific synthesis, a catalyst is generally not required.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Formation of Furfuryl Isothiocyanate: In the presence of an acid (often generated in situ or added), ammonium thiocyanate reacts with furfurylamine to form furfuryl isothiocyanate.

-

Nucleophilic Attack: A second molecule of furfurylamine then acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to yield the final product, this compound.

Experimental Protocol

Materials:

-

Furfurylamine

-

Ammonium thiocyanate

-

Acetone (dry)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfurylamine (1 equivalent) in dry acetone.

-

To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in dry acetone dropwise with constant stirring.

-

Add a few drops of concentrated hydrochloric acid to the reaction mixture.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid product that precipitates out is collected by filtration.

-

Wash the crude product with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain pure crystals of this compound.

-

Dry the purified product in a vacuum desiccator.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂OS | [11][12] |

| Molecular Weight | 156.21 g/mol | [11][13][14] |

| Melting Point | 97-99 °C | [11] |

| Appearance | Solid | |

| Density | 1.274 g/cm³ (Predicted) | [11][13] |

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected FT-IR Peaks:

-

N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the primary and secondary amine groups.[15][16]

-

C-H stretching (furan): Peaks around 3100-3150 cm⁻¹ are characteristic of the C-H stretching in the furan ring.

-

C-H stretching (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹ are due to the C-H stretching of the methylene (-CH₂-) group.

-

C=S stretching (thiocarbonyl): A strong absorption band is expected around 1250-1020 cm⁻¹.[16]

-

C-N stretching: Bands in the region of 1350-1000 cm⁻¹ can be attributed to C-N stretching vibrations.[16]

-

Furan ring vibrations: Characteristic peaks for the furan ring are typically observed in the fingerprint region (below 1500 cm⁻¹).

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

Expected ¹H NMR Signals (in CDCl₃):

-

N-H protons: Two broad singlets, one for the -NH₂ group and one for the -NH- group, which are exchangeable with D₂O. The chemical shifts can vary depending on the solvent and concentration.

-

Furan ring protons: Three distinct signals in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the three protons on the furan ring.

-

Methylene protons (-CH₂-): A doublet or a singlet (depending on the coupling with the adjacent NH proton) in the region of δ 4.5-5.0 ppm.

Expected ¹³C NMR Signals (in CDCl₃):

-

Thiocarbonyl carbon (C=S): A characteristic downfield signal typically above δ 180 ppm.[17]

-

Furan ring carbons: Four signals in the aromatic region (δ 100-150 ppm).[17]

-

Methylene carbon (-CH₂-): A signal in the aliphatic region (δ 40-50 ppm).

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which further confirms its structure.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 156, corresponding to the molecular weight of this compound.[11]

-

Fragmentation Pattern: Common fragmentation pathways may involve the loss of the thiourea moiety, the furfuryl group, or smaller fragments like NH₃ or SH. The furfuryl cation (m/z = 81) is a likely and stable fragment.

Structural Visualization

Caption: Molecular structure of this compound.

Potential Applications and Future Directions

The unique structural features of this compound make it a promising candidate for various applications:

-

Drug Development: Given the established biological activities of thiourea and furan derivatives, this compound could be explored as a lead for developing new antibacterial, antifungal, or anticancer agents.[1][3][18]

-

Agrochemicals: Many thiourea derivatives exhibit insecticidal and herbicidal properties.[2] this compound could be investigated for its potential in crop protection.

-

Material Science: The thiourea moiety can act as a ligand for metal coordination, suggesting potential applications in the synthesis of novel coordination polymers and materials with interesting optical or electronic properties.

Further research should focus on the comprehensive biological evaluation of this compound, including in vitro and in vivo studies, to ascertain its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, would also be invaluable in optimizing its biological activity.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical techniques required for its characterization. The straightforward synthesis and the promising structural features of this compound make it an attractive target for further investigation in the fields of medicinal chemistry and materials science. The information presented herein serves as a valuable resource for researchers and scientists aiming to explore the potential of this and related thiourea derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. This compound [myskinrecipes.com]

- 14. labshake.com [labshake.com]

- 15. researchgate.net [researchgate.net]

- 16. jetir.org [jetir.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(2-Furfuryl)-2-thiourea

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Furfuryl)-2-thiourea

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

This compound is a heterocyclic compound integrating two pharmacologically significant scaffolds: a furan ring and a thiourea moiety. The furan ring is a key structural component in numerous bioactive compounds, where it can act as a bioisostere for phenyl groups, often improving metabolic stability and receptor interaction.[1] The thiourea functional group is a versatile building block known for its wide range of biological activities, including antibacterial, antioxidant, and anticancer properties, largely attributed to its hydrogen bonding capabilities and ability to chelate metals.[2] This guide provides a comprehensive analysis of the core , offering insights into its synthesis, structural features, and spectroscopic profile. The information herein is designed to empower researchers in drug discovery and materials science to leverage this molecule's potential by understanding its fundamental chemical behavior.

Molecular and Physicochemical Profile

A foundational understanding of a compound's physical properties is critical for its application in experimental and developmental workflows. These parameters dictate choices for solvent systems, storage conditions, and analytical methods. The key are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | furan-2-ylmethylthiourea | [3] |

| CAS Number | 56541-07-2 | [3] |

| Molecular Formula | C₆H₈N₂OS | [4] |

| Molecular Weight | 156.21 g/mol | [4] |

| Physical State | Solid | [3] |

| Melting Point | 97-99 °C | [3][4] |

| Boiling Point | 276.6 ± 42.0 °C (Predicted) | [4] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | 2-8°C, desiccated | [4] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted thioureas is a cornerstone of medicinal chemistry. The most direct and reliable method for preparing this compound involves the nucleophilic addition of furfurylamine to an isothiocyanate precursor. A common and efficient strategy is the in situ generation of benzoyl isothiocyanate from benzoyl chloride and a thiocyanate salt, followed by reaction with the primary amine.[5]

Causality of Experimental Design:

-

In Situ Generation: Generating the isothiocyanate intermediate in the same reaction vessel ("in situ") is highly efficient. It avoids the isolation of potentially unstable isothiocyanate intermediates, streamlining the workflow and maximizing yield.

-

Solvent Choice: Dry acetone is an ideal solvent for this reaction. It readily dissolves the potassium thiocyanate and the organic precursors, while its polarity is suitable for the nucleophilic attack. Its boiling point allows for gentle reflux to drive the reaction to completion without requiring high temperatures that could degrade the furan ring.[6]

-

Reaction Mechanism: The synthesis proceeds via a two-step mechanism. First, the thiocyanate anion (SCN⁻) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by an intramolecular rearrangement that eliminates the chloride ion and forms the acyl isothiocyanate. The highly electrophilic central carbon of the isothiocyanate is then readily attacked by the lone pair of electrons on the nitrogen of furfurylamine, forming the final thiourea product.

References

1-(2-Furfuryl)-2-thiourea CAS number 56541-07-2 information

An In-depth Technical Guide to 1-(2-Furfuryl)-2-thiourea (CAS: 56541-07-2)

This guide provides an in-depth exploration of this compound, a versatile heterocyclic compound positioned at the intersection of renewable chemistry and modern drug discovery. We will dissect its molecular architecture, outline a robust synthetic pathway, and contextualize its significance as a pivotal intermediate for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique properties in their work.

In medicinal chemistry, the thiourea moiety, -(NH)-(C=S)-(NH)-, is recognized as a "privileged structure." This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, enabling the development of diverse bioactive compounds.[1][2] The thiourea functional group is an exceptional hydrogen-bond donor and acceptor, a characteristic that facilitates strong and specific interactions with the amino acid residues of enzyme active sites and receptors.[1] This ability to form stable hydrogen bond networks is a cornerstone of its therapeutic potential.[1]

This compound integrates this potent thiourea core with a furan ring derived from furfurylamine.[3][4] Furfurylamine itself is a valuable chemical intermediate produced from furfural, which is sourced from renewable biomass like corn cobs.[4][5][6] This positions our topic compound as a sustainable building block for chemical synthesis. Its applications are primarily as a key intermediate in the synthesis of more complex heterocyclic compounds with demonstrated biological activity, particularly in the realms of antimicrobial and anticancer research.[7][8][9]

Physicochemical and Structural Analysis

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 56541-07-2 | [10][11][12] |

| Molecular Formula | C₆H₈N₂OS | [8][13][14] |

| Molecular Weight | 156.21 g/mol | [8][12][14] |

| Melting Point | 97-99 °C | [8][11][13] |

| Boiling Point | 276.6 °C (Predicted) | [8][12][13] |

| Density | 1.274 g/cm³ (Predicted) | [8][12][13] |

| IUPAC Name | (furan-2-yl)methylthiourea | [11][15] |

| Appearance | Solid | [11] |

Structural Insights:

The molecule's efficacy stems from its two primary components:

-

The Thiourea Core: As previously mentioned, its ability to engage in hydrogen bonding is critical. The sulfur atom, being larger and more polarizable than oxygen in its urea counterpart, imparts distinct chemical properties and reactivity.[16]

-

The Furfuryl Group: The furan ring is a bio-isostere of benzene and thiophene rings, often used in drug design to modulate physicochemical properties like solubility and metabolism while retaining biological activity. The methylene linker (-CH₂-) provides rotational flexibility, allowing the molecule to adopt favorable conformations when binding to a target.

Synthesis and Characterization

The synthesis of N-substituted thioureas is a well-established process in organic chemistry. The most common and efficient method involves the nucleophilic addition of a primary amine to an isothiocyanate.[17][18]

Proposed Synthesis Workflow

The logical pathway to synthesize this compound involves the reaction of furfurylamine with a thiocyanate salt, which generates the corresponding isothiocyanate in situ, followed by reaction with an amine. A more direct route utilizes a pre-formed isothiocyanate. The following diagram illustrates a common laboratory-scale synthesis.

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol

This protocol describes a reliable method for synthesizing this compound from furfurylamine.

Materials:

-

Furfurylamine (1.0 eq)

-

Benzoyl isothiocyanate (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve furfurylamine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of amine). Begin stirring the solution at room temperature.

-

Rationale: Anhydrous solvent is used to prevent unwanted side reactions with the highly reactive isothiocyanate group.

-

-

Reagent Addition: Slowly add benzoyl isothiocyanate (1.05 eq) to the stirred solution dropwise over 10-15 minutes. An exothermic reaction may be observed.

-

Rationale: Dropwise addition helps to control the reaction temperature, preventing the formation of byproducts. A slight excess of the isothiocyanate ensures the complete consumption of the starting amine.

-

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Rationale: Room temperature is typically sufficient for this reaction to proceed to completion. TLC is a crucial and simple method for real-time reaction monitoring.

-

-

Workup and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. The resulting residue contains the N-benzoyl-N'-(2-furfuryl)thiourea intermediate. To obtain the target compound, this intermediate is hydrolyzed. c. Add a solution of aqueous sodium hydroxide (2M) and heat the mixture to reflux for 1-2 hours. d. Cool the reaction mixture to room temperature and neutralize with hydrochloric acid (2M) until the pH is ~7. e. The product, this compound, will often precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

-

Rationale: Recrystallization is a standard and effective technique for purifying solid organic compounds to achieve high purity suitable for biological testing.

-

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H-NMR: Expect characteristic signals for the furan ring protons, a singlet for the methylene (-CH₂-) protons, and broad signals for the -NH- protons.

-

¹³C-NMR: Expect a signal for the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm, along with signals for the furan and methylene carbons.

-

FT-IR: Look for characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching, and the C=S (thiocarbonyl) stretch (around 1300-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (156.21 m/z) should be observed.

Core Applications and Biological Significance

While this compound is not an end-product drug, its value lies in its role as a versatile synthetic intermediate for creating pharmacologically active molecules.[8]

Intermediate for Novel Heterocyclic Scaffolds

A compelling example of its utility is in the synthesis of 1,5-disubstituted tetrazoles.[9] Tetrazoles are important functional groups in medicinal chemistry, often acting as bioisosteres for carboxylic acids with improved metabolic stability and cell permeability. Research has shown that N-(furan-2-ylmethyl) thiourea derivatives can be converted into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives.[9] This transformation typically involves an oxidative desulfurization-cyclization reaction.

Caption: Synthetic transition from thiourea to a tetrazole scaffold.

Antimicrobial and Anticancer Potential

Thiourea derivatives are widely investigated for their broad-spectrum biological activities.[2][17]

-

Antimicrobial Activity: The tetrazole derivatives synthesized from furan-based thioureas have demonstrated notable antibacterial activity, particularly against Gram-positive cocci.[9] For instance, certain derivatives showed potent inhibition against hospital strains of Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 2-4 µg/mL.[9] This highlights the potential of using this compound as a starting point for developing new anti-infective agents to combat resistant bacteria. Thiourea compounds are thought to exert their effect by interacting with essential bacterial enzymes or disrupting cell wall integrity.[19]

-

Anticancer Activity: The thiourea scaffold is present in several kinase inhibitors, such as Sorafenib.[20] These drugs function by binding to the ATP-binding site of kinases, with the thiourea moiety forming critical hydrogen bonds. The general mechanism involves competitive inhibition of key signaling proteins involved in tumor growth and proliferation. While specific anticancer data for this compound is not available, its structure makes it a prime candidate for derivatization into potential kinase inhibitors or other anticancer agents.[2][20]

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for working with this compound and evaluating its derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation: a. Prepare a stock solution of the test compound (e.g., 1 mg/mL) in Dimethyl Sulfoxide (DMSO). b. Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: a. Dispense 100 µL of MHB into each well of a 96-well microtiter plate. b. Add 100 µL of the compound stock solution to the first well and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Analytical Quantification in Plasma (LC-MS/MS)

This protocol, adapted from established methods for other thiourea derivatives, outlines a procedure for quantifying the compound in a biological matrix.[21]

-

Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: a. Liquid Chromatography: Inject the sample onto a C18 reverse-phase column. Use a gradient elution method with mobile phases A (water + 0.1% formic acid) and B (acetonitrile + 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transition (Multiple Reaction Monitoring or MRM) for this compound and the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion and Future Directions

This compound (CAS: 56541-07-2) stands out as a valuable and sustainable building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the proven biological relevance of its thiourea and furan components, makes it an attractive starting point for discovery programs.

Future research should focus on:

-

Library Synthesis: Creating a diverse library of derivatives by modifying the furan ring or the unsubstituted amine of the thiourea group to explore a wider range of biological targets.

-

Agrochemical Screening: Given its structural motifs, screening derivatives for herbicidal or fungicidal activity is a logical extension.[8][22]

-

Kinase Profiling: Synthesizing and screening derivatives against a panel of cancer-relevant kinases to identify novel inhibitors.

-

Elucidation of Antiviral Activity: The thiourea core is present in some antiviral compounds, and this avenue warrants further investigation.[7]

By leveraging the foundational knowledge presented in this guide, researchers can effectively utilize this compound to drive innovation in drug discovery and beyond.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. chemneo.com [chemneo.com]

- 4. microchem.fr [microchem.fr]

- 5. researchgate.net [researchgate.net]

- 6. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. This compound [myskinrecipes.com]

- 9. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 56541-07-2 [chemicalbook.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. This compound | 56541-07-2 [amp.chemicalbook.com]

- 13. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]

- 14. labshake.com [labshake.com]

- 15. 56541-07-2((furan-2-yl)methylthiourea) | Kuujia.com [kuujia.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. biorxiv.org [biorxiv.org]

- 22. scribd.com [scribd.com]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Furfuryl Thiourea Compounds

Foreword: Beyond the Screen – A Strategic Approach to Mechanism of Action

In the landscape of contemporary drug discovery, the identification of a novel bioactive compound is merely the opening chapter of a complex narrative. The true scientific endeavor lies in unraveling its mechanism of action (MoA)—a journey that transforms a promising "hit" into a viable therapeutic candidate. This guide is crafted for researchers, scientists, and drug development professionals embarking on this critical path with furfuryl thiourea compounds. These scaffolds, integrating the versatile thiourea moiety with a furan ring, have shown a spectrum of biological activities, from antimicrobial to anticancer.[1][2][3][4] However, their precise molecular interactions often remain elusive.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, adaptable framework for a comprehensive MoA investigation. As a Senior Application Scientist, my philosophy is rooted in causality and self-validating experimental systems. We will not just outline protocols; we will delve into the "why" behind each experimental choice, ensuring a robust and insightful investigation. Our approach is designed to be iterative, with each phase informing the next, progressively building a high-confidence model of the compound's MoA.

Phase 1: Foundational Analysis – Characterizing the Phenotypic Footprint

Before embarking on a quest for the molecular target, it is paramount to meticulously characterize the compound's observable effects on a biological system. This "phenotypic footprint" provides the essential context for all subsequent molecular-level investigations. Phenotypic screening is a powerful, unbiased approach that allows the biological system itself to reveal the most relevant pathways affected by the compound.[5][6][7][8][9]

Comprehensive Cell-Based Phenotypic Profiling

The initial step is to move beyond a single-endpoint assay and capture a multiparametric view of the compound's impact on cellular health and function.

Key Experimental Protocols:

-

High-Content Imaging (HCI): This is the cornerstone of modern phenotypic screening.[7] By using a panel of fluorescent dyes and antibodies, we can simultaneously assess multiple cellular parameters.

-

Objective: To quantify changes in cell morphology, viability, cell cycle progression, apoptosis, and the status of key organelles (e.g., mitochondria, endoplasmic reticulum).

-

Methodology:

-

Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area (e.g., cancer cell lines, bacterial strains). Include both sensitive and resistant lines if known.

-

Compound Treatment: Treat cells with a dose-response range of the furfuryl thiourea compound. Include appropriate vehicle controls.

-

Staining: Utilize a multiplexed staining panel. A typical panel might include:

-

Hoechst 33342: Nuclear morphology and cell count.

-

Propidium Iodide or similar: Cell viability (membrane integrity).

-

Annexin V-FITC: Early apoptosis.

-

MitoTracker Red CMXRos: Mitochondrial membrane potential.

-

Antibodies against phosphorylated histone H3 (pH3): Mitotic index.

-

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Employ automated image analysis software to quantify the various phenotypic parameters.

-

-

-

Cytotoxicity and Cytostatic Assays: Determine whether the compound is killing cells (cytotoxic) or inhibiting their proliferation (cytostatic).

-

Objective: To differentiate between cytotoxic and cytostatic effects.

-

Methodology:

-

Cell Proliferation Assays: Use assays like MTT, resazurin (alamarBlue), or real-time cell analysis (e.g., xCELLigence) to measure the overall impact on cell number over time.

-

Apoptosis Assays: Employ caspase-3/7 activity assays to specifically measure apoptotic cell death.[5]

-

-

Data Presentation: Phenotypic Profile Summary

| Parameter | Furfuryl Thiourea Compound X | Vehicle Control | Interpretation |

| Cell Viability (IC50) | 5.2 µM | > 100 µM | Potent inhibitor of cell viability. |

| Cell Cycle Arrest | G2/M phase arrest at 24h | Normal distribution | Induces cell cycle block at the G2/M transition. |

| Apoptosis Induction | 4-fold increase in Caspase 3/7 | Baseline | Induces programmed cell death. |

| Mitochondrial Potential | Depolarization observed | Stable | Suggests mitochondrial involvement in apoptosis. |

Expertise & Experience: The choice of a diverse cell line panel is critical. A compound's activity can be highly context-dependent. Observing a consistent phenotypic footprint across multiple relevant cell lines strengthens the hypothesis that the compound is acting on a conserved, fundamental pathway.

Phase 2: Target Deconvolution – Identifying the Molecular Binding Partner(s)

With a clear phenotypic signature established, the next logical step is to identify the direct molecular target(s) of the furfuryl thiourea compound. This is often the most challenging, yet most crucial, phase of MoA studies.[10][11] We will employ a combination of label-free and affinity-based methods to build a compelling case for target engagement.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical assay that allows for the detection of target engagement in a native cellular environment.[12][13][14][15][16] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Workflow: CETSA

Caption: CETSA workflow for identifying protein targets stabilized by compound binding.

Detailed Protocol: CETSA coupled with Mass Spectrometry (MS-CETSA)

-

Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with the furfuryl thiourea compound at a concentration known to elicit a strong phenotypic response (e.g., 5-10x IC50) for a defined period. A vehicle-treated control group is essential.

-

Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

-

Sample Preparation for MS: Prepare the soluble fractions for proteomic analysis (e.g., trypsin digestion, TMT labeling for multiplexing).

-

LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Identify proteins that show a significant thermal shift (increased abundance in the soluble fraction at higher temperatures) in the compound-treated samples compared to the vehicle control. These are your primary target candidates.

Trustworthiness: The self-validating nature of CETSA lies in the dose-dependent and temperature-dependent stabilization of the target protein. A true target will exhibit a more pronounced thermal shift with increasing compound concentration.

Affinity-Based Target Identification: Chemical Proteomics

To complement the label-free CETSA approach, affinity-based methods utilize a modified version of the compound to "pull down" its binding partners from a cell lysate.[10][17]

Experimental Workflow: Affinity-Based Pulldown

Caption: Workflow for affinity-based target identification using a biotinylated probe.

Detailed Protocol: Biotin-Tagged Pulldown

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the furfuryl thiourea compound. It is crucial that the modification does not abrogate the compound's biological activity. A "dead" control probe with a minor modification that inactivates the compound should also be synthesized.

-

Lysate Preparation: Prepare a native protein lysate from the target cells.

-

Incubation: Incubate the lysate with the biotinylated probe and the "dead" control probe in separate reactions. Also include a control with beads alone.

-

Capture: Add streptavidin-coated magnetic beads to capture the biotinylated probe and any bound proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution and MS Analysis: Elute the bound proteins from the beads and identify them via mass spectrometry.

-

Data Analysis: True target candidates will be significantly enriched in the active probe pulldown compared to the "dead" probe and beads-only controls.

Authoritative Grounding: The convergence of target candidates identified through both CETSA (label-free) and affinity-based pulldown (label-dependent) provides a very high degree of confidence in the target hypothesis.

Phase 3: Target Validation and Mechanistic Elucidation

Identifying a target is a major milestone, but it is not the final destination. We must now validate that the interaction with this target is responsible for the observed cellular phenotype and elucidate the downstream consequences.

Validating Target Engagement and Binding Kinetics

-

Objective: To confirm the direct interaction between the furfuryl thiourea compound and the putative target protein and to characterize the binding kinetics.

-

Methodology:

-

Recombinant Protein Assays: Express and purify the target protein. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (K_D) and kinetics (k_on, k_off) of the compound to the purified protein.[18][19][20][21][22] This provides quantitative validation of the direct interaction.

-

Enzymatic Assays (if applicable): If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound inhibits or activates its function. Thiourea derivatives have been shown to inhibit various enzymes.[2][23]

-

Data Presentation: Target Binding Characteristics

| Method | Parameter | Value |

| SPR | K_D (Affinity) | 150 nM |

| k_on (Association Rate) | 1.2 x 10^5 M⁻¹s⁻¹ | |

| k_off (Dissociation Rate) | 1.8 x 10⁻² s⁻¹ | |

| Enzyme Assay | IC50 (Inhibition) | 210 nM |

Probing Downstream Signaling Pathways: Phosphoproteomics

-

Objective: To understand how the compound's interaction with its target modulates cellular signaling networks. This is particularly relevant if the target is a kinase or part of a signaling cascade.

-

Methodology:

-

Experimental Design: Treat cells with the furfuryl thiourea compound for various short time points (e.g., 15 min, 1h, 4h).

-

Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using methods like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by mass spectrometry.

-

Data Analysis: Quantify changes in phosphorylation levels across thousands of sites. Use bioinformatics tools to map these changes onto known signaling pathways (e.g., KEGG, Reactome) and to infer the activity of upstream kinases.[24][25][26][27][28]

-

Visualization: Signaling Pathway Modulation

Caption: Hypothetical pathway showing compound inhibiting a target kinase, leading to downstream effects.

Conclusion: Synthesizing a Coherent MoA Narrative

The successful investigation into the mechanism of action of a furfuryl thiourea compound culminates in a coherent, evidence-based narrative. This narrative begins with a detailed characterization of the compound's cellular effects, progresses to the high-confidence identification of its direct molecular target, and is solidified by the validation of this interaction and the elucidation of its impact on downstream cellular signaling. By following this multi-faceted, iterative, and logically structured approach, researchers can move beyond simple activity measurements and truly understand the "how" and "why" of their compound's biological function, paving the way for its rational development into a next-generation therapeutic.

References

- 1. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijabbr.com [ijabbr.com]

- 4. mdpi.com [mdpi.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 7. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 8. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. CETSA [cetsa.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]

- 22. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]

- 23. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Phosphoproteomic analysis of leukemia cells under basal and drug-treated conditions identifies markers of kinase pathway activation and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics | Molecular Systems Biology [link.springer.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to In Silico Molecular Docking of 1-(2-Furfuryl)-2-thiourea: From Target Selection to Interaction Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide offers a comprehensive, in-depth protocol for conducting in silico molecular docking studies on 1-(2-Furfuryl)-2-thiourea , a compound of interest due to the known biological activities of the thiourea scaffold.[1][2] This document is structured to guide researchers, computational chemists, and drug development professionals through the entire workflow, from initial target identification and preparation to the execution of docking simulations and the critical analysis of the resulting data. By explaining the scientific rationale behind each step, this guide aims to empower researchers to perform robust, reliable, and insightful docking studies.

Introduction: The Scientific Context

The Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives are a versatile class of compounds recognized for their wide range of biological activities, including anticancer, antiviral, antioxidant, and enzyme inhibitory properties.[1][3][4][5] The thiourea moiety (S=C(N)₂) is a potent hydrogen bond donor and can coordinate with metal ions, enabling it to interact with various biological targets like enzymes and receptors.[1] This makes compounds containing this scaffold, such as this compound, promising candidates for drug discovery programs.

This compound: Compound Profile

-

IUPAC Name: furan-2-ylmethylthiourea[6]

-

Molecular Weight: 156.21 g/mol [9]

-

Structure:

(Note: A real image would be generated here)

This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[9] Its therapeutic potential, however, is largely unexplored, making it an excellent candidate for preliminary in silico evaluation.

The Role of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[10] This method is instrumental in:

-

Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits".

-

Hit-to-Lead Optimization: Guiding the modification of a hit compound to improve its binding affinity and selectivity.

-

Mechanism of Action Studies: Elucidating how a molecule might exert its biological effect at the atomic level.

The general workflow involves preparing 3D structures of both the ligand and the target, sampling possible binding poses, and then ranking these poses using a scoring function.[10][11][12]

The In Silico Docking Workflow: A Validated Protocol

This section details a step-by-step methodology for a robust molecular docking study. The protocol is designed to be self-validating, incorporating critical checks to ensure the reliability of the results.

Caption: A comprehensive workflow for molecular docking studies.

Ligand Preparation

Rationale: The ligand's 3D structure, charge distribution, and rotatable bonds must be accurately defined. An improperly prepared ligand can lead to inaccurate docking results.

Protocol:

-

Obtain 2D Structure: Retrieve the structure of this compound from a chemical database like PubChem.[13][14][15] PubChem is a free, extensive database of chemical molecules and their activities.[13][16]

-

Convert to 3D: Use a program like Avogadro or Chem3D to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94). This step finds a low-energy, stable conformation of the ligand.[17]

-

Assign Charges and Define Rotatable Bonds: Use software like AutoDock Tools to assign Gasteiger charges and define the rotatable bonds.

-

Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information required by AutoDock Vina.[18]

Target Identification and Selection

Rationale: The choice of protein target is the most critical decision in a docking study. It must be biologically relevant to the potential activity of the ligand. Thiourea derivatives are known to inhibit a variety of enzymes.[3][4][19] Based on literature, plausible targets could include bacterial DNA gyrase, various kinases, or cholinesterases.[3][20][21]

Selected Targets for this Guide (Hypothetical):

-

Staphylococcus aureus DNA Gyrase B (PDB ID: 4DUH): A validated target for antibacterial agents.[21]

-

Human Acetylcholinesterase (AChE) (PDB ID: 4EY7): A key enzyme in the nervous system, inhibition of which is a strategy for Alzheimer's disease.[3]

Protein Preparation

Rationale: Crystal structures from the Protein Data Bank (PDB) are raw experimental data.[22][23][24] They must be "cleaned" to be computationally ready, which involves removing non-essential molecules, correcting structural issues, and adding necessary atoms.[17][25]

Protocol:

-

Download Structure: Obtain the crystal structure of the target protein (e.g., 4DUH) from the RCSB PDB database.[26][27]

-

Clean the Structure:

-

Add Hydrogens: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds but are often not resolved in crystal structures.[28]

-

Assign Charges: Assign partial charges (e.g., Kollman charges) to the protein atoms.

-

Save in PDBQT Format: Save the prepared receptor structure in the PDBQT format using AutoDock Tools.[28]

Binding Site Definition (Grid Box Generation)

Rationale: The docking algorithm needs to know where to search for a binding pose. A "grid box" defines the three-dimensional space of the active site where the ligand will be docked.[29]

Protocol:

-

Identify the Active Site: The most reliable way to define the active site is by using the coordinates of the original co-crystallized ligand that was removed during protein preparation.

-

Generate Grid Box: In AutoDock Tools, center the grid box on the co-crystallized ligand's coordinates. Adjust the dimensions of the box to be large enough to encompass the entire binding pocket, typically with a 10-15 Å buffer around the ligand.[30]

-

Save Configuration: Save the grid box parameters (center coordinates and dimensions) to a configuration file (e.g., conf.txt).[18]

Molecular Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[11] It uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses.

Protocol:

-

Prepare Configuration File: Create a text file (conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, and includes the grid box parameters.[18]

-

Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log output_log.txt

-

Output: Vina will generate a PDBQT file containing the predicted binding poses (usually 9 by default), ranked by their binding affinity scores.

Protocol Validation: The Redocking Experiment

Rationale: Before docking a novel compound, the protocol's ability to reproduce known results must be verified. This is a critical self-validating step. The most common method is to re-dock the co-crystallized ligand back into its own receptor.[31]

Protocol:

-

Prepare the Co-crystallized Ligand: Extract the original ligand from the PDB file and prepare it using the same procedure as in step 2.1.

-

Perform Docking: Dock this prepared ligand into the receptor using the identical protocol (steps 2.3-2.5).

-

Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.

-

Assess Success: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[31][32][33]

Analysis and Interpretation of Docking Results

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity, typically expressed in kcal/mol. This score estimates the binding free energy (ΔG).[32]

-

Interpretation: More negative values indicate stronger, more favorable binding.[32]

-

Comparison: These scores are most useful for comparing different ligands docked to the same target under identical conditions. A compound with a score of -9.0 kcal/mol is predicted to be a stronger binder than one with a score of -6.0 kcal/mol.[35]

Table 1: Hypothetical Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD of Control (Å) | Key Interacting Residues (Predicted) |

| S. aureus DNA Gyrase B | 4DUH | -8.5 | 1.15 | ASP79, GLY77, ILE84 |

| Human AChE | 4EY7 | -7.2 | 1.32 | TRP86, TYR337, PHE338 |

Binding Pose and Interaction Analysis

Rationale: The docking score alone is insufficient. Visual inspection of the binding pose is crucial to understand the specific molecular interactions that stabilize the ligand-receptor complex.[32][34]

Protocol:

-

Visualize the Complex: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to open the receptor PDBQT file and the output file containing the docked poses.[35][36]

-

Identify Key Interactions: Analyze the top-ranked pose (the one with the most negative binding energy) to identify key non-covalent interactions:

-

Hydrogen Bonds: Crucial for specificity and affinity.

-

Hydrophobic Interactions: Major contributors to binding energy.

-

π-π Stacking: Interactions between aromatic rings.

-

Ionic Interactions: Salt bridges between charged groups.

-

-

Generate 2D Interaction Diagrams: Use software to generate 2D diagrams that clearly map these interactions, which are excellent for publications and presentations.[34][36]

Caption: A simplified 2D diagram of predicted molecular interactions.

Conclusion and Future Directions

This guide has provided a detailed, technically grounded workflow for conducting molecular docking studies on this compound. By following this protocol—from careful target selection and rigorous preparation to validated docking and detailed interaction analysis—researchers can generate reliable in silico hypotheses about the compound's potential biological activity.

It is crucial to remember that molecular docking is a predictive tool.[31] The results generated should be used to guide, not replace, experimental validation. Promising results from this in silico study should be followed by:

-

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time.[37]

-

In Vitro Enzyme Inhibition Assays: To experimentally measure the compound's activity against the target protein and determine metrics like IC₅₀ values.[31]

By integrating computational and experimental approaches, the scientific community can more efficiently explore the therapeutic potential of promising scaffolds like this compound.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound | 56541-07-2 [chemicalbook.com]

- 8. This compound | CAS#:56541-07-2 | Chemsrc [chemsrc.com]

- 9. This compound [myskinrecipes.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PubChem - Wikipedia [en.wikipedia.org]

- 14. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 15. PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 17. researchgate.net [researchgate.net]

- 18. eagonlab.github.io [eagonlab.github.io]

- 19. Error | Semantic Scholar [semanticscholar.org]

- 20. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 21. farmaciajournal.com [farmaciajournal.com]

- 22. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 23. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 24. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 25. quora.com [quora.com]

- 26. rcsb.org [rcsb.org]

- 27. proteopedia.org [proteopedia.org]

- 28. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 29. youtube.com [youtube.com]

- 30. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 34. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 35. m.youtube.com [m.youtube.com]

- 36. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 37. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel Thiourea Derivatives from Furfurylamine

Foreword: The Strategic Imperative for Novel Thiourea Analogs

In the landscape of modern medicinal chemistry and drug development, the thiourea scaffold represents a cornerstone of pharmacologically active molecules. These compounds exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the thiourea functional group, with its capacity for hydrogen bonding and metal coordination, allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Furfurylamine, a bio-based platform chemical derived from renewable resources, presents an attractive and strategic starting material for the synthesis of novel thiourea derivatives. Its furan ring is a known pharmacophore present in numerous approved drugs and biologically active compounds.[3] The incorporation of the furan moiety into a thiourea backbone is a promising strategy for the development of new chemical entities with potentially enhanced or novel biological activities.

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel thiourea derivatives derived from furfurylamine. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore this promising class of compounds.

I. The Synthetic Cornerstone: Nucleophilic Addition of Furfurylamine to Isothiocyanates

The most direct and widely employed method for the synthesis of N,N'-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Mechanism: A Tale of Two Nucleophiles

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of furfurylamine onto the electrophilic carbon atom of the isothiocyanate's thiocarbonyl group. This results in the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea derivative.

Diagram 1: General Reaction Mechanism

Caption: Nucleophilic addition of furfurylamine to an isothiocyanate.

II. Experimental Protocols: From Theory to Practice

This section provides detailed, step-by-step methodologies for the synthesis of representative N-furfuryl-N'-aryl and N-furfuryl-N'-alkyl thiourea derivatives.

A. Synthesis of N-Furfuryl-N'-phenylthiourea: An Aromatic Exemplar

This protocol details the synthesis of a model N-aryl thiourea derivative.

Materials:

-

Furfurylamine

-

Phenyl isothiocyanate

-

Ethanol (absolute)

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furfurylamine (1.0 eq.) in absolute ethanol.

-

To this solution, add phenyl isothiocyanate (1.0 eq.) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

For further purification, the crude product can be recrystallized from a mixture of dichloromethane and hexane.

-

Dry the purified crystals under vacuum to obtain N-furfuryl-N'-phenylthiourea as a white crystalline solid. A reported melting point for this compound is 135±1 °C.[4]

B. Synthesis of N-Furfuryl-N'-ethylthiourea: An Aliphatic Counterpart

This protocol outlines the synthesis of a model N-alkyl thiourea derivative.

Materials:

-

Furfurylamine

-

Ethyl isothiocyanate

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a clean, dry flask, dissolve furfurylamine (1.0 eq.) in acetonitrile.

-

Add ethyl isothiocyanate (1.0 eq.) to the solution at room temperature. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by trituration with diethyl ether or by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

-

The purified N-furfuryl-N'-ethylthiourea is typically obtained as a solid.

Diagram 2: General Laboratory Workflow

Caption: A generalized workflow for the synthesis and characterization of furfurylamine-based thioureas.

III. Structural Elucidation: The Spectroscopic Fingerprint

The unambiguous characterization of the synthesized thiourea derivatives is paramount. A combination of spectroscopic techniques provides a detailed structural fingerprint of the novel compounds.

A. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the synthesized thiourea derivatives.

-

N-H Stretching: Look for one or two absorption bands in the region of 3100-3400 cm⁻¹. The presence of two bands is characteristic of a secondary amine (N-H) in the thiourea moiety.

-

C=S Stretching: The thiocarbonyl group (C=S) typically exhibits a medium to strong absorption band in the range of 1200-1300 cm⁻¹.

-

C-N Stretching: A band corresponding to the C-N stretching vibration is usually observed around 1400-1500 cm⁻¹.

-

Furan Ring Vibrations: Characteristic absorptions for the furan ring, including C-H, C=C, and C-O-C stretching, will also be present.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR Spectroscopy:

-

N-H Protons: The protons attached to the nitrogen atoms of the thiourea linkage typically appear as broad singlets in the downfield region of the spectrum (δ 7.0-10.0 ppm).

-

Aromatic Protons: If an aromatic isothiocyanate was used, the protons of the aryl ring will resonate in the aromatic region (δ 6.5-8.0 ppm).

-

Furan Protons: The protons of the furan ring will show characteristic signals, typically between δ 6.0 and 7.5 ppm.

-

Aliphatic Protons: The protons of the furfuryl methylene group (-CH₂-) will appear as a singlet or a doublet, depending on coupling, usually in the range of δ 4.0-5.0 ppm. Protons on an alkyl substituent from the isothiocyanate will resonate in the upfield region.

¹³C NMR Spectroscopy:

-

Thiocarbonyl Carbon (C=S): The most downfield signal in the spectrum, typically appearing in the range of δ 180-185 ppm, is characteristic of the C=S carbon.[5]

-

Aromatic and Furan Carbons: The carbon atoms of the aromatic and furan rings will resonate in the region of δ 100-160 ppm.

-

Aliphatic Carbons: The carbon of the furfuryl methylene group and any other aliphatic carbons will appear in the upfield region of the spectrum.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Thiourea Derivative [5]

| Carbon Atom | Chemical Shift (ppm) |

| C=S | 181.6 |

| Aromatic C | 123.5 - 136.5 |

| Furan C | ~110 - 150 |

| Aliphatic C | Upfield of 100 |

C. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern. The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) in the mass spectrum should correspond to the calculated molecular weight of the target thiourea derivative.

IV. Biological Potential: A New Frontier in Antimicrobial Research

Thiourea derivatives are well-documented for their wide range of biological activities. The incorporation of a furan moiety, a known pharmacophore, is a rational design strategy to discover new agents with enhanced or novel therapeutic properties.

Numerous studies have demonstrated the significant antimicrobial and antifungal activities of thiourea derivatives.[1][2] The presence of both a thiocarbonyl group and N-H protons allows these molecules to act as effective hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

Furthermore, furan-containing compounds have independently shown promising antimicrobial and anti-inflammatory effects.[3] Therefore, the novel thiourea derivatives synthesized from furfurylamine are prime candidates for screening against a variety of microbial pathogens, including drug-resistant strains. Preliminary in-vitro screening using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) is a crucial first step in evaluating the therapeutic potential of these compounds.

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, characterization, and potential application of novel thiourea derivatives derived from furfurylamine. The straightforward and efficient synthetic methodology, coupled with the promising biological activities of both the thiourea and furan scaffolds, makes this an exciting and fruitful area for further research.

Future work should focus on the synthesis of a diverse library of these compounds by reacting furfurylamine with a wide array of aromatic and aliphatic isothiocyanates. Subsequent screening of these derivatives against a panel of clinically relevant bacteria and fungi will be crucial in identifying lead compounds for further optimization and development. Structure-activity relationship (SAR) studies will also be instrumental in guiding the design of next-generation analogs with improved potency and selectivity.

VI. References

-

Malaysian Journal of Analytical Sciences, Vol 21 No 6 (2017): 1226 - 1234. (--INVALID-LINK--)

-

Quraishi, M. A., & Singh, A. (2010). N-furfuryl-N'-phenyl thiourea as a corrosion inhibitor for mild steel in acidic solutions. ResearchGate. (--INVALID-LINK--)

-

Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2018). MDPI. (--INVALID-LINK--)

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules, 14(1), 308-323. (--INVALID-LINK--)

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. (n.d.). ResearchGate. (--INVALID-LINK--)

-

1-Furoyl-3-methyl-3-phenylthiourea. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o548. (--INVALID-LINK--)

-

Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. (2025). Molecules, 30(8), 1675. (--INVALID-LINK--)

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). Molecules, 28(12), 4583. (--INVALID-LINK--)

References

- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

exploring the tautomeric forms of 1-(2-Furfuryl)-2-thiourea in solution

An In-depth Technical Guide to Exploring the Tautomeric Forms of 1-(2-Furfuryl)-2-thiourea in Solution

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the tautomeric equilibrium of this compound in solution. By synthesizing established methodologies with expert insights, this document outlines the critical experimental and computational approaches necessary for a thorough characterization of its thione-thiol tautomerism.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a pivotal role in the pharmacology and toxicology of drug candidates. For molecules containing a thiourea moiety, such as this compound, the prevalent tautomeric forms are the thione and the thiol (also known as isothiourea).[1][2] The relative population of these tautomers can significantly influence a compound's biological activity by altering its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metal chelation potential.[3][4] Therefore, a comprehensive understanding of the tautomeric landscape of this compound is a prerequisite for its rational development as a therapeutic agent.[5]

The Thione-Thiol Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the sulfur and nitrogen atoms. The thione form is characterized by a carbon-sulfur double bond (C=S), while the thiol form possesses a sulfhydryl group (-SH) and a carbon-nitrogen double bond (C=N).[2][6]

Caption: Tautomeric equilibrium of this compound.

Generally, for thiourea and its derivatives, the thione form is the more stable and predominant tautomer in most solvents, particularly in aqueous solutions.[1][6] However, the position of this equilibrium is a delicate balance influenced by electronic and steric effects of the substituents, as well as the surrounding environment.[2]

Experimental Approaches to Characterize Tautomeric Forms

A multi-pronged experimental strategy is essential for the unambiguous characterization of the tautomeric forms of this compound in solution. The following section details the key spectroscopic techniques and provides step-by-step protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of tautomers. Both ¹H and ¹³C NMR are invaluable, with ¹⁵N NMR offering further insights if isotopic labeling is feasible.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Prepare a series of solutions of this compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, Methanol-d₄, Chloroform-d, Toluene-d₈).[7] The concentration should be optimized to obtain a good signal-to-noise ratio (typically 5-10 mg/mL).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Pay close attention to the chemical shifts and multiplicities of the N-H protons. In the thione form, distinct signals for the two N-H protons are expected. The presence of the thiol tautomer would be indicated by the appearance of a characteristic S-H proton signal and a change in the chemical shifts of the furfuryl and remaining N-H protons.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is a key diagnostic signal, typically appearing in the range of 180-200 ppm. The presence of the thiol form would result in a signal for the C=N carbon at a different chemical shift.

-